Exaluren disulfate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

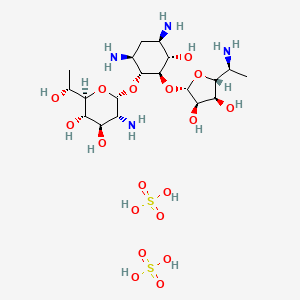

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N4O10.2H2O4S/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24;2*1-5(2,3)4/h4-19,24-29H,3,20-23H2,1-2H3;2*(H2,1,2,3,4)/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGVCSNIMZZOIT-BPQPGTHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42N4O18S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Purification of Exaluren Disulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exaluren disulfate, also known as ELX-02 or NB-124, is a synthetic aminoglycoside analog that has garnered significant attention as an investigational therapy for genetic diseases caused by nonsense mutations.[1] As a eukaryotic ribosome selective glycoside, it promotes the read-through of premature termination codons, enabling the synthesis of full-length, functional proteins. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, based on available scientific literature and patent filings. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers and drug development professionals in understanding and potentially replicating these methods.

Introduction to this compound

This compound is a fifth-generation, small-molecule, advanced synthetic aminoglycoside.[1] It is under development by Eloxx Pharmaceuticals, originating from research at the Technion - Israel Institute of Technology.[1] The compound's mechanism of action involves binding to the eukaryotic ribosome, which modulates its function and allows for the suppression of nonsense mutations. This activity has shown promise in preclinical and clinical studies for various genetic disorders, including cystic fibrosis, cystinosis, and Alport syndrome.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (1R,2S,3S,4R,6S)-4,6-diamino-3-{[(2R,3R,4S,5S,6R)-5-amino-6-([(1S)-1-aminoethyl])oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}cyclohexane-1,2-diol; disulfuric acid |

| Synonyms | ELX-02 disulfate, NB-124 disulfate |

| Molecular Formula | C₁₉H₄₀N₄O₁₀·2H₂SO₄ |

| Molecular Weight | 678.7 g/mol |

| CAS Number | 2244622-33-9 |

| Appearance | White to off-white solid |

| Purity | >98% (as per commercial suppliers) |

Synthesis of Exaluren

The synthesis of Exaluren, a complex aminoglycoside derivative, involves a multi-step chemical process. The core of the synthetic strategy is the modification of a readily available aminoglycoside precursor, paromamine (B1213074). The key modification is the introduction of a specific side chain at the 6'-position of the paromamine scaffold.

General Synthetic Strategy

The synthesis of Exaluren and related 6'-substituted paromamine derivatives typically follows a protecting group strategy to enable regioselective modification. A general workflow is as follows:

-

Protection of Amino and Hydroxyl Groups: The multiple amino and hydroxyl groups on the paromamine starting material are protected to prevent unwanted side reactions.

-

Selective Deprotection: A specific hydroxyl group, typically at the 6'-position, is selectively deprotected to allow for modification.

-

Activation and Modification of the 6'-Position: The deprotected hydroxyl group is activated and then reacted with a suitable building block to introduce the desired side chain.

-

Deprotection: All protecting groups are removed to yield the final modified aminoglycoside.

Experimental Protocol for the Synthesis of a 6'-Modified Paromamine Derivative (Illustrative)

The following protocol is a representative example of the synthesis of a 6'-modified paromamine derivative, which is a key structural feature of Exaluren. This protocol is based on synthetic strategies for similar aminoglycoside modifications.

Step 1: Protection of Paromamine

-

Paromamine is treated with a suitable protecting group reagent, such as tert-butoxycarbonyl (Boc) anhydride (B1165640) for the amino groups and benzyl (B1604629) bromide for the hydroxyl groups, in an appropriate solvent system.

Step 2: Selective Deprotection of the 6'-Hydroxyl Group

-

The fully protected paromamine derivative is then subjected to selective deprotection of the 6'-hydroxyl group. This can be achieved using specific reagents that target primary hydroxyl groups.

Step 3: Oxidation of the 6'-Hydroxyl to an Aldehyde

-

The free 6'-hydroxyl group is oxidized to an aldehyde using a mild oxidizing agent, such as Dess-Martin periodinane.

Step 4: Introduction of the Side Chain

-

The 6'-aldehyde is then reacted with a suitable nucleophile to introduce the desired side chain. For a structure similar to Exaluren, this would involve a reaction with a Grignard reagent or a similar organometallic compound.

Step 5: Final Deprotection

-

The modified and protected paromamine derivative is subjected to a final deprotection step to remove all protecting groups, yielding the desired product. This is typically achieved through hydrogenolysis to remove benzyl groups and acid treatment to remove Boc groups.

Purification of this compound

The purification of synthetic aminoglycosides like this compound is crucial to ensure high purity and remove any unreacted starting materials, byproducts, and residual reagents. The charged nature of aminoglycosides makes ion-exchange chromatography a particularly effective purification method.

General Purification Strategy

A common strategy for the purification of aminoglycosides from a crude reaction mixture involves the following steps:

-

Initial Extraction: The crude product may be subjected to an initial extraction to remove non-polar impurities.

-

Ion-Exchange Chromatography: The partially purified product is then loaded onto a cation-exchange resin. The basic amino groups of the aminoglycoside will bind to the acidic resin.

-

Washing: The resin is washed with a low-concentration buffer to remove weakly bound impurities.

-

Elution: The desired aminoglycoside is eluted from the column using a buffer with a higher salt concentration or a different pH.

-

Desalting: The eluted fractions containing the pure product are desalted, for example, by dialysis or size-exclusion chromatography.

-

Lyophilization: The final pure product is obtained as a solid by lyophilization.

-

Salt Formation: The purified free base of Exaluren is then treated with sulfuric acid to form the disulfate salt, which may improve its stability and solubility.

Experimental Protocol for Purification (Illustrative)

The following is a representative protocol for the purification of an aminoglycoside using ion-exchange chromatography.

Step 1: Column Preparation

-

A cation-exchange resin (e.g., Dowex 50WX8) is packed into a chromatography column and equilibrated with a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate).

Step 2: Sample Loading

-

The crude reaction mixture containing the aminoglycoside is dissolved in the equilibration buffer and loaded onto the column.

Step 3: Elution Gradient

-

The column is washed with the equilibration buffer to remove unbound impurities.

-

A linear gradient of increasing salt concentration (e.g., 0.1 M to 2.0 M ammonium acetate) is applied to elute the bound compounds.

Step 4: Fraction Collection and Analysis

-

Fractions are collected and analyzed for the presence of the desired product using a suitable method, such as thin-layer chromatography (TLC) with ninhydrin (B49086) staining or mass spectrometry.

Step 5: Product Isolation

-

Fractions containing the pure product are pooled, desalted, and lyophilized to yield the purified aminoglycoside.

Data Presentation

Table 2: Illustrative Synthesis and Purification Data for a 6'-Modified Paromamine Derivative

| Step | Reaction/Purification | Starting Material | Product | Yield (%) | Purity (%) |

| 1 | N,O-Protection | Paromamine | Fully Protected Paromamine | ~90 | >95 |

| 2 | Selective 6'-Deprotection | Fully Protected Paromamine | 6'-OH Protected Paromamine | ~85 | >98 |

| 3 | 6'-Oxidation | 6'-OH Protected Paromamine | 6'-Aldehyde Protected Paromamine | ~92 | >98 |

| 4 | Side Chain Addition | 6'-Aldehyde Protected Paromamine | 6'-Modified Protected Paromamine | ~70 | >95 |

| 5 | Global Deprotection | 6'-Modified Protected Paromamine | Crude 6'-Modified Paromamine | ~80 | ~85 |

| 6 | Ion-Exchange Chromatography | Crude 6'-Modified Paromamine | Purified 6'-Modified Paromamine | ~60 | >99 |

| 7 | Salt Formation | Purified 6'-Modified Paromamine | 6'-Modified Paromamine Disulfate | >95 | >99 |

Note: The data presented in this table is illustrative and based on typical yields and purities for multi-step organic synthesis and purification of complex molecules. Actual results may vary.

Visualization of Processes

General Synthetic Workflow

References

Exaluren Disulfate: A Technical Guide to Biophysical Properties in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exaluren disulfate, also known as ELX-02 disulfate or NB-124 disulfate, is an investigational, synthetic, eukaryotic ribosome-selective glycoside (ERSG) engineered to address genetic diseases caused by nonsense mutations. As a potential therapeutic agent, understanding its behavior and properties in solution is critical for formulation development, preclinical studies, and clinical applications. This technical guide provides a comprehensive overview of the known biophysical properties of this compound in solution, including its mechanism of action, solubility, and pharmacokinetic profile. It also outlines standard experimental protocols for the characterization of such molecules and provides visual representations of its mechanism and analytical workflows.

Introduction

This compound is a novel, non-antibiotic aminoglycoside analog designed to enable the read-through of premature termination codons (PTCs) during mRNA translation.[1][2] By interacting with the decoding site in the small subunit of the eukaryotic ribosome, it reduces the ribosome's ability to discriminate between cognate and near-cognate aminoacyl-transfer RNAs at the site of a nonsense mutation.[1][2] This action allows for the insertion of an amino acid and the synthesis of a full-length, functional protein, offering a therapeutic strategy for a variety of genetic disorders. The drug substance is a white to off-white amorphous powder, formulated as a sulfate (B86663) salt.[1][2]

Mechanism of Action

This compound's primary mechanism of action involves its binding to the A-site of the eukaryotic ribosome.[1][3] This interaction induces a conformational change that facilitates the read-through of premature stop codons (e.g., UGA, UAG, UAA) in messenger RNA (mRNA). Consequently, the translation process continues, leading to the production of a full-length protein. This mechanism also appears to decrease nonsense-mediated mRNA decay (NMD), thereby increasing the available pool of mRNA transcripts for protein synthesis.[1]

Biophysical and Physicochemical Properties

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Identifiers

| Property | Value | Reference |

| Chemical Name | 6'-(R)-Methyl-5-O-(5-amino-5,6-dideoxy-α-L-talofuranosyl)-paromamine sulfate | [1] |

| Synonyms | ELX-02 disulfate, NB-124 disulfate | [4] |

| CAS Number | 2244622-33-9 | [4] |

| Molecular Formula | C₁₉H₄₀N₄O₁₄S | [4] |

| Molecular Weight | 580.6 g/mol | [4] |

| Appearance | Solid powder | [5] |

Table 2: Solubility Data

| Solvent | Concentration | Notes | Reference |

| Water | ≥ 60 mg/mL | - | [4] |

| Phosphate-Buffered Saline (PBS) | 100 mg/mL | Requires sonication for a clear solution. | [6] |

| DMSO | 125 mg/mL | Requires sonication, warming, and heating to 60°C. | [5] |

Table 3: Pharmacokinetic Properties in Humans

| Parameter | Value | Condition | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | Single subcutaneous injection | [7] |

| Plasma Half-life (t½) | ~0.5 hours | Following single and repeated subcutaneous administration | [8] |

| Primary Route of Excretion | Urine | Majority of the compound is excreted unchanged. | [7] |

Table 4: Recommended Storage Conditions

| Condition | Duration | Notes | Reference |

| Stock Solution at -80°C | 6 months | Sealed storage, away from moisture. | [9] |

| Stock Solution at -20°C | 1 month | Sealed storage, away from moisture. | [9] |

| Powder | 3 years at -20°C | - | [5] |

Experimental Protocols

Detailed experimental protocols for the biophysical characterization of this compound are not publicly available. However, based on standard methodologies for aminoglycoside analysis, the following protocols serve as a guide for researchers.[10][11]

Preparation of Stock Solutions

Objective: To prepare a concentrated, stable stock solution for use in subsequent experiments.

Materials:

-

This compound powder

-

Solvent (e.g., sterile water, PBS, or DMSO)

-

Sterile, conical tubes

-

Vortex mixer

-

Sonicator bath

-

0.22 µm sterile filter

Procedure:

-

Aseptically weigh the required amount of this compound powder.

-

Add the desired volume of solvent to achieve the target concentration (e.g., 100 mg/mL in PBS).

-

Vortex the solution vigorously for 1-2 minutes.

-

If precipitation or incomplete dissolution is observed, place the tube in a sonicator bath until the solution is clear. Gentle heating may be applied if necessary, as specified for certain solvents.[5][8]

-

For aqueous solutions intended for cell culture, sterilize the stock solution by passing it through a 0.22 µm filter.

-

Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration and purity of this compound in a given solution.

Materials:

-

HPLC system with a suitable detector (e.g., UV, ELSD, or Mass Spectrometer)

-

Reversed-phase C18 column

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with an ion-pairing agent like trifluoroacetic acid)

-

This compound standard of known concentration

-

Sample solutions

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

-

Set up the HPLC system with the appropriate column and mobile phase conditions.

-

Inject the standard solutions to establish the calibration curve.

-

Inject the unknown sample solutions.

-

Analyze the resulting chromatograms to determine the retention time and peak area of this compound.

-

Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

In Vitro Read-Through Activity Assay (Dual-Luciferase Reporter Assay)

Objective: To assess the ability of this compound to promote read-through of a premature termination codon in a cellular context.

Materials:

-

Mammalian cell line (e.g., HEK293)

-

Dual-luciferase reporter plasmid containing a nonsense mutation in the Renilla luciferase gene upstream of the Firefly luciferase gene.

-

Cell culture medium and reagents

-

Transfection reagent

-

This compound stock solution

-

Dual-luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Transfect the cells with the dual-luciferase reporter plasmid.

-

After transfection, treat the cells with various concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Lyse the cells and measure the Renilla and Firefly luciferase activities using a luminometer.

-

Calculate the read-through efficiency as the ratio of Renilla to Firefly luciferase activity, normalized to a vehicle-treated control.

Conclusion

This compound is a promising investigational drug with a well-defined mechanism of action for treating genetic diseases caused by nonsense mutations. While detailed biophysical data on its stability and aggregation in solution are not extensively published, information on its solubility and pharmacokinetic profile provides a solid foundation for its continued development. The experimental protocols outlined in this guide offer a framework for researchers to further characterize this compound and similar molecules in solution. A thorough understanding of these properties is essential for advancing this compound through the drug development pipeline.

References

- 1. eloxxpharma.com [eloxxpharma.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. abmole.com [abmole.com]

- 5. ELX-02 (disulfate)|CAS:2244622-33-9|Tachizaki Biomedical [chemlab-tachizaki.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Safety, Tolerability, and Pharmacokinetics of Single Ascending Doses of ELX-02, a Potential Treatment for Genetic Disorders Caused by Nonsense Mutations, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Current methodologies for the analysis of aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Stability and Degradation Profile of Exaluren Disulfate

Disclaimer: Exaluren disulfate (also known as ELX-02 disulfate) is an investigational drug candidate.[1][2][3][4][5] Publicly available data on its specific in vitro chemical stability and degradation pathways is limited. The following guide is a representative document constructed for scientific and research professionals. It combines known information about the compound class with hypothetical data from simulated forced degradation studies, adhering to the principles outlined in ICH guidelines.[6][7] The experimental protocols, quantitative data, and degradation pathways presented herein are illustrative and intended to serve as a technical template for such an analysis.

Introduction

This compound is a synthetic eukaryotic ribosome selective glycoside (ERSG) under investigation as a potential therapy for genetic diseases arising from nonsense mutations.[1][2][3] As with any drug candidate, understanding its chemical stability is critical for the development of a safe, effective, and stable pharmaceutical formulation. This document provides a comprehensive overview of the in vitro stability and degradation profile of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Forced degradation studies are essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[7][8][9] The data herein characterizes the intrinsic stability of the this compound molecule and provides a foundation for formulation development, packaging selection, and the establishment of appropriate storage conditions.

Summary of Stability and Degradation Profile

Forced degradation studies were designed to achieve 5-20% degradation, providing insight into the compound's susceptibility to various stressors.[10] this compound demonstrates moderate stability under neutral aqueous conditions but is susceptible to degradation under acidic, oxidative, and photolytic stress.

Quantitative Stability Data

The following tables summarize the quantitative outcomes of the forced degradation studies. The percentage of degradation was determined by a stability-indicating HPLC-UV method.

Table 1: Stability of this compound under Hydrolytic Conditions

| Condition | Time (hours) | Temperature | % Degradation | Major Degradants Identified |

| 0.1 M HCl (Acidic) | 24 | 60°C | 18.5% | ED-H1, ED-H2 |

| Purified Water (Neutral) | 72 | 60°C | 3.1% | Not significant |

| 0.1 M NaOH (Basic) | 72 | 60°C | 6.8% | ED-B1 |

Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress

| Condition | Time (hours) | Temperature | % Degradation | Major Degradants Identified |

| 3% H₂O₂ (Oxidative) | 12 | 25°C | 15.2% | ED-O1, ED-O2 |

| Thermal (Dry Heat) | 48 | 80°C | 4.5% | ED-T1 |

| Photolytic (ICH Q1B) | 1.2M lux·hr / 200 W·hr/m² | 25°C | 11.8% | ED-P1 |

Degradation Pathways and Visualization

Analysis of stressed samples via LC-MS/MS facilitated the identification of key degradants and the elucidation of probable degradation pathways. The primary routes of degradation appear to be acid-catalyzed hydrolysis of the glycosidic bond and desulfation, as well as oxidation of susceptible moieties.

Caption: Hypothetical degradation pathway of this compound under stress.

Experimental Protocols

Detailed methodologies are provided for the key analytical procedures used to assess the stability of this compound and identify its degradation products.

Protocol 1: Stability-Indicating HPLC-UV Method

This method was developed and validated to separate the parent this compound from all major degradation products.

-

Instrumentation: Agilent 1260 Infinity II HPLC system with Diode Array Detector (DAD).

-

Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 60% B

-

15-18 min: 60% to 95% B

-

18-20 min: Hold at 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: Hold at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Samples from stress studies were diluted with a 50:50 water:acetonitrile mixture to a final concentration of 0.1 mg/mL and filtered through a 0.22 µm PVDF filter.

Protocol 2: LC-MS/MS for Degradant Identification

This protocol was used to obtain mass spectral data for the characterization and structural elucidation of unknown peaks observed in the HPLC-UV analysis of stressed samples.

-

Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer coupled to a Vanquish UHPLC system.

-

Column: Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Heated Electrospray Ionization (HESI), positive and negative switching.

-

MS Scan Mode: Full MS scan (m/z 100-1500) followed by data-dependent MS/MS (dd-MS²) of the top 5 most intense ions.

-

Collision Energy: Stepped normalized collision energy (20, 30, 40 eV).

-

Sample Preparation: Samples exhibiting significant degradation were concentrated and injected directly following filtration.

Caption: Experimental workflow for forced degradation analysis.

Conclusion

The in vitro stability of this compound has been characterized through a series of forced degradation studies. The molecule is most susceptible to degradation under acidic hydrolytic and oxidative conditions. The primary degradation pathways involve desulfation and cleavage of the glycosidic linkage. The compound shows good stability under neutral, basic, and thermal stress conditions. These findings are crucial for guiding the development of a stable pharmaceutical formulation and for defining appropriate storage and handling procedures. The stability-indicating HPLC method described is suitable for quality control and routine stability monitoring.

References

- 1. excenen.com [excenen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Exaluren (disulfate) - MedChem Express [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. invivochem.net [invivochem.net]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onyxipca.com [onyxipca.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Exaluren Disulfate: A Technical Guide to its Discovery and Developmental History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exaluren disulfate, also known as ELX-02 or NB-124, is a synthetic, fifth-generation aminoglycoside analog designed to address genetic diseases caused by nonsense mutations. Unlike traditional aminoglycosides, Exaluren exhibits increased selectivity for eukaryotic ribosomes, a characteristic intended to enhance its therapeutic window by reducing off-target effects. This document provides a comprehensive overview of the discovery, developmental history, mechanism of action, and clinical evaluation of this compound. It includes a compilation of preclinical and clinical data, detailed experimental methodologies for key assays, and a visualization of its molecular mechanism.

Introduction

Nonsense mutations, which introduce a premature termination codon (PTC) into the mRNA sequence, are responsible for approximately 11% of all inherited genetic disorders.[1] These mutations lead to the production of truncated, non-functional proteins, resulting in a wide range of debilitating and often life-threatening conditions. The therapeutic strategy of inducing translational read-through of PTCs offers a promising approach to restore the synthesis of full-length, functional proteins. This compound has emerged as a clinical-stage investigational drug embodying this strategy.

Discovery and Developmental History

Exaluren was initially developed at the Technion-Israel Institute of Technology and is currently under development by Eloxx Pharmaceuticals.[2] It is a synthetic aminoglycoside derivative, specifically designed to have a higher affinity for eukaryotic cytoplasmic ribosomes compared to prokaryotic and mitochondrial ribosomes.[3] This enhanced selectivity is a key design feature aimed at minimizing the characteristic toxicities associated with older aminoglycosides, such as nephrotoxicity and ototoxicity.[4]

The development of Exaluren has progressed through preclinical studies and into Phase 1 and Phase 2 clinical trials for several genetic disorders, including cystic fibrosis, Alport syndrome, and cystinosis.[2][5] The U.S. Food and Drug Administration (FDA) has granted Exaluren Orphan Drug Designation for the treatment of Alport syndrome.[5]

Chemical Synthesis

While the precise, proprietary synthesis protocol for this compound is not publicly detailed, the general synthetic strategy for this class of designer aminoglycosides has been described. The synthesis involves the chemical coupling of modified sugar rings to a paromamine (B1213074) core scaffold.[4] This modular approach allows for the systematic modification of the aminoglycoside structure to optimize for read-through efficacy and reduce toxicity. The synthesis of Exaluren (NB-124) and its analogs focuses on altering the amino and hydroxyl groups at various positions of the sugar rings to decrease the overall cationic charge of the molecule, which is believed to contribute to its improved safety profile.[4]

Mechanism of Action

Exaluren exerts its therapeutic effect by binding to the decoding center of the eukaryotic 80S ribosome.[6] Specifically, it interacts with the A-site of the small ribosomal subunit (40S), which is responsible for monitoring the correct pairing between the mRNA codon and the tRNA anticodon.[6][7] The binding of Exaluren induces a conformational change in the ribosome, which reduces the fidelity of translation termination at a premature stop codon.[8] This allows a near-cognate aminoacyl-tRNA to be incorporated at the site of the nonsense mutation, enabling the ribosome to continue translation and produce a full-length protein.[9] Structural studies of similar aminoglycosides bound to the eukaryotic ribosome indicate that the 6'-hydroxyl group on ring I is a key determinant for binding to the canonical decoding center within helix 44 (h44) of the 18S rRNA.[7][10]

In addition to promoting read-through, Exaluren has been shown to counteract the degradation of mRNA transcripts containing a PTC, a process known as nonsense-mediated decay (NMD).[11] By stabilizing the mutant mRNA, Exaluren increases the pool of available templates for the synthesis of the full-length protein.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from preclinical and clinical studies.

Table 1: Preclinical In Vitro Efficacy of Exaluren (ELX-02)

| Assay System | Gene (Nonsense Mutation) | Metric | Value | Reference |

| Immunofluorescence | TP53 (R213X) in DMS-114 cells | EC50 | 238 µM | [12] |

| Western Blot | TP53 (R213X) in DMS-114 cells | EC50 | 446 µM | [12] |

| RT-qPCR | TP53 (R213X) in DMS-114 cells | IC50 (for Cp decrease) | 133 µM | [12] |

Table 2: Phase 1 Pharmacokinetic Parameters of Exaluren (ELX-02) in Healthy Volunteers (Single Subcutaneous Dose)

| Dose | Cmax (ng/mL) | AUC 0-12h (ng*h/mL) | tmax (h) | t1/2 (h) | Reference |

| 0.3 mg/kg | 1320 ± 246 | 3111 ± 413 | 0.50 | 1.75 ± 0.174 | [3] |

| 1.0 mg/kg | 1144 ± 142 | 3891 ± 358 | 0.50 | 2.01 ± 0.155 | [3] |

| 2.5 mg/kg | - | - | 0.5-1 | 3-4 | [13] |

| 5.0 mg/kg | - | - | 0.5-1 | 3-4 | [13] |

| 7.5 mg/kg | - | - | 0.5-1 | 8 | [13] |

Table 3: Clinical Efficacy Data for Exaluren (ELX-02)

| Indication | Clinical Trial Phase | Key Finding | Reference |

| Cystic Fibrosis (G542X mutation) | Phase 2 | Statistically significant reduction in mean sweat chloride of 5.4 mmol/L at 1.5 mg/kg/day. | [14] |

| Alport Syndrome | Phase 2 | New Type IV Collagen observed in glomerular basement membranes. | [15] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the evaluation of Exaluren.

Dual-Luciferase Reporter Assay for Read-through Activity

This assay is a common in vitro method to quantify the read-through efficiency of a nonsense mutation.

Protocol:

-

Plasmid Construction: A reporter plasmid is engineered to contain the Renilla luciferase gene followed by a linker containing a premature termination codon (PTC), and then the Firefly luciferase gene in the same reading frame. A control plasmid with a sense codon instead of a PTC is also prepared.

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is cultured and transfected with the reporter plasmids.

-

Treatment: After transfection, the cells are treated with a range of concentrations of this compound or a vehicle control.

-

Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer to release the luciferase enzymes.

-

Luminometry: The lysate is transferred to a luminometer plate. First, the Firefly luciferase substrate is added, and the luminescence is measured. Subsequently, a quenching reagent and the Renilla luciferase substrate are added to the same well, and the Renilla luminescence is measured.

-

Data Analysis: The read-through efficiency is calculated as the ratio of Firefly to Renilla luciferase activity for the PTC-containing construct, often normalized to the ratio obtained from the sense codon construct.

Western Blot Analysis of Full-Length Protein Restoration

This method is used to directly visualize the production of full-length protein in cells containing a nonsense mutation after treatment with Exaluren.

Protocol:

-

Cell Culture and Treatment: Cells harboring a known nonsense mutation in an endogenous gene (e.g., DMS-114 cells with a TP53 mutation) are cultured and treated with Exaluren.

-

Protein Extraction: Cells are lysed in a buffer containing protease inhibitors to extract total protein. The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Detection: The protein bands are visualized using a chemiluminescent substrate or by fluorescence imaging. The presence of a band at the expected molecular weight of the full-length protein in Exaluren-treated samples indicates successful read-through.

Forskolin-Induced Swelling (FIS) Assay in Patient-Derived Organoids

This assay is a functional measure of CFTR protein activity in intestinal organoids derived from cystic fibrosis patients.

Protocol:

-

Organoid Culture: Intestinal organoids are established from rectal biopsies of cystic fibrosis patients with nonsense mutations and cultured in a basement membrane matrix.

-

Treatment: The organoids are treated with Exaluren for a specified period (e.g., 48 hours) to allow for read-through and production of functional CFTR protein.

-

Assay: The organoids are then stimulated with forskolin, an activator of adenylyl cyclase, which increases intracellular cAMP levels and activates the CFTR channel.

-

Imaging and Analysis: The swelling of the organoids, which is a direct consequence of fluid secretion through functional CFTR channels, is monitored and quantified over time using live-cell imaging. The area under the curve of the swelling response is calculated as a measure of CFTR function.

Conclusion

This compound represents a targeted therapeutic approach for a significant number of genetic diseases caused by nonsense mutations. Its design as a eukaryotic ribosome-selective aminoglycoside analog aims to provide a favorable safety and efficacy profile. Preclinical and clinical data to date have demonstrated its potential to induce the production of full-length, functional proteins. Further clinical development, particularly in Alport syndrome and other rare genetic disorders, will be crucial in determining the ultimate therapeutic value of this compound. The methodologies and data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in the field of nonsense mutation suppression.

References

- 1. researchgate.net [researchgate.net]

- 2. Exaluren - Eloxx Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 3. eloxxpharma.com [eloxxpharma.com]

- 4. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eloxx Pharmaceuticals Offers Updates on ELX-02 and ZKN-013 Developments [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eloxxpharma.com [eloxxpharma.com]

- 9. eloxxpharma.com [eloxxpharma.com]

- 10. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Western Blot - Quick Protocol - Advansta Inc. [advansta.com]

- 12. eloxxpharma.com [eloxxpharma.com]

- 13. Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to β-Thalassemia [mdpi.com]

- 14. Exaluren - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. firstwordpharma.com [firstwordpharma.com]

Spectroscopic Characterization of Exaluren Disulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exaluren disulfate, also known as ELX-02 disulfate or NB-124 disulfate, is an investigational drug under development for the treatment of genetic diseases caused by nonsense mutations.[1][2][3] As a synthetic eukaryotic ribosome selective glycoside (ERSG), it functions by promoting the read-through of premature termination codons, enabling the synthesis of full-length, functional proteins. This technical guide provides a summary of the available chemical and biological information for this compound. It is important to note that detailed, publicly available spectroscopic data (NMR, IR, UV-Vis, and mass spectrometry fragmentation) for this compound is limited, likely due to the proprietary nature of this investigational compound. This guide, therefore, outlines the general spectroscopic methodologies that would be employed for the characterization of such a molecule, alongside the known information about its mechanism of action.

Chemical and Physical Properties

A summary of the basic chemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Synonyms | ELX-02 disulfate, NB-124 disulfate | [2] |

| Molecular Formula | C₁₉H₄₂N₄O₁₈S₂ | [2] |

| Molecular Weight | 678.68 g/mol | [2] |

| CAS Number | 2244622-33-9 | [2] |

| Purity | ≥98.0% | [2] |

| Solubility | Water (≥ 60 mg/mL at 25°C) |

Mechanism of Action: Ribosomal Read-Through of Nonsense Mutations

This compound is designed to address genetic diseases arising from nonsense mutations, which introduce a premature stop codon in the mRNA sequence, leading to the production of a truncated, non-functional protein. As a eukaryotic ribosome selective glycoside, this compound binds to the decoding center of the ribosome. This binding event is thought to induce a conformational change that reduces the fidelity of translation termination, allowing a near-cognate aminoacyl-tRNA to be incorporated at the premature stop codon. This "read-through" enables the ribosome to continue translation, resulting in the synthesis of a full-length, functional protein.[4][5]

Below is a diagram illustrating the proposed mechanism of action for this compound.

Caption: Mechanism of this compound in overcoming nonsense mutations.

Spectroscopic Characterization (Hypothetical Protocols)

While specific spectroscopic data for this compound is not publicly available, this section outlines the standard experimental protocols that would be used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by identifying the chemical environment of each proton and carbon atom.

Hypothetical Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O), as the compound is water-soluble.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum to identify the chemical shifts, coupling constants, and integration of all proton signals.

-

Expected signals would be in the aliphatic and sugar regions, characteristic of an aminoglycoside structure.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the individual sugar rings and side chains.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry and through-space proximity of protons.

-

Mass Spectrometry (MS)

Objective: To determine the exact molecular weight and elemental composition of this compound and to elucidate its fragmentation pattern for structural confirmation.

Hypothetical Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as a water/acetonitrile mixture.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

High-Resolution Mass Spectrometry (HRMS):

-

Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

-

The measured mass would be compared with the calculated theoretical mass to confirm the elemental composition (C₁₉H₄₂N₄O₁₈S₂).

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

The fragmentation pattern would be analyzed to identify characteristic losses of sugar moieties, sulfate (B86663) groups, and other structural fragments, providing further confirmation of the molecule's connectivity.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Hypothetical Experimental Protocol:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of finely ground this compound or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Spectral Analysis: The resulting spectrum would be analyzed for characteristic absorption bands corresponding to:

-

O-H and N-H stretching (broad band around 3300 cm⁻¹)

-

C-H stretching (around 2900 cm⁻¹)

-

S=O stretching from the sulfate groups (strong bands around 1200-1250 cm⁻¹ and 1040-1080 cm⁻¹)

-

C-O stretching from the glycosidic linkages and alcohol groups (in the fingerprint region, 1000-1200 cm⁻¹)

-

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Hypothetical Experimental Protocol:

-

Sample Preparation: Prepare a solution of this compound of known concentration in a UV-transparent solvent, such as water.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over the UV-Visible range (typically 200-800 nm).

-

Spectral Analysis: As an aminoglycoside derivative without significant chromophores, this compound is not expected to show strong absorption in the UV-Vis region. A lack of significant peaks would be consistent with its proposed structure.

Experimental Workflow for Spectroscopic Characterization

The logical flow for the complete spectroscopic characterization of a novel compound like this compound is depicted below.

Caption: A typical workflow for the spectroscopic characterization of a new chemical entity.

Conclusion

This compound is a promising investigational drug with a well-defined mechanism of action for the treatment of genetic disorders caused by nonsense mutations. While detailed public information on its spectroscopic characterization is scarce, this guide provides an overview of the standard analytical techniques and hypothetical protocols that would be employed for a comprehensive structural elucidation and confirmation. Further disclosure of experimental data from the developers will be necessary for a complete public scientific record of this molecule's chemical properties.

References

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ribosomal readthrough as an alternative therapy for hemophilia patients with nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]

"Exaluren disulfate" enzymatic conversion and metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exaluren disulfate, also known as ELX-02, is an investigational synthetic aminoglycoside analogue. It is classified as a eukaryotic ribosomal selective glycoside (ERSG) and is under development as a therapeutic agent for genetic diseases arising from nonsense mutations. The mechanism of action involves inducing the read-through of premature stop codons during protein synthesis, potentially restoring the production of full-length, functional proteins. This technical guide provides a comprehensive overview of the available data on the pharmacokinetic profile of this compound, with a focus on its disposition in the body.

Pharmacokinetic Data

A key finding from clinical studies is that this compound is not metabolized in the body.[1] It is primarily excreted unchanged in the urine.[1][2] This lack of metabolic conversion is a significant characteristic of the drug's pharmacokinetic profile. The following tables summarize the available quantitative pharmacokinetic parameters for this compound.

Table 1: Human Pharmacokinetic Parameters of this compound (Single Subcutaneous Dose)

| Parameter | Value | Condition | Reference |

| Tmax (Time to maximum plasma concentration) | 0.25 hours | Single subcutaneous injection | [3] |

| Terminal Half-life (T1/2) | 0.5 hours | Single subcutaneous injection | [3] |

| Absolute Bioavailability (SC vs. IV) | 0.98 (geometric mean ratio) | 0.3 mg/kg dose | [1] |

| Dose-Exposure Linearity (AUC) | 24-fold increase for a 25-fold dose increase | 0.3 to 7.5 mg/kg dose range | [2] |

| Dose Proportionality (Cmax) | 17-fold increase for a 25-fold dose increase | 0.3 to 7.5 mg/kg dose range | [2] |

| Elimination | Complete from vascular compartment within 10 hours | Single subcutaneous injection | [2] |

Table 2: Murine Pharmacokinetic Parameters of this compound (Subcutaneous Administration in CtnsY226X/Y226X mice)

| Parameter | Value | Condition | Reference |

| Tmax (Plasma) | 0.25 hours | Single and repeated 10 mg/kg doses | [4] |

| Terminal Half-life (Plasma) | 0.5 hours | Single and repeated 10 mg/kg doses | [4] |

| Cmax (Kidney) | Reached after 24-41 hours | Single and repeated 10 mg/kg doses | [4] |

Tissue Distribution

Studies in mice have shown that this compound accumulates in various tissues. The highest concentrations were observed in the kidney, followed by the spleen and liver. Lower levels were detected in the lung, heart, cochlea, and brain.[3][5] This tissue accumulation is dose-dependent and does not appear to differ by gender.[4]

Experimental Protocols

While specific enzymatic conversion assays are not applicable to this compound due to its lack of metabolism, the following outlines a general methodology for pharmacokinetic analysis based on the cited literature.

1. In Vivo Pharmacokinetic Study in Mice

-

Animal Model: CtnsY226X/Y226X mice.

-

Drug Administration: Single or repeated subcutaneous injections of this compound (e.g., 10 mg/kg).

-

Sample Collection: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or other appropriate methods. Plasma is separated by centrifugation.

-

Tissue Collection: At the end of the study, tissues (kidney, liver, spleen, etc.) are harvested.

-

Sample Analysis: Plasma and tissue homogenate concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate pharmacokinetic parameters such as Tmax, Cmax, AUC, and half-life using non-compartmental analysis software.

2. Human Phase 1 Clinical Trial for Pharmacokinetics

-

Study Design: A randomized, double-blind, placebo-controlled, single-ascending-dose or multiple-ascending-dose study in healthy volunteers.

-

Drug Administration: Subcutaneous injection of this compound at various dose levels.

-

Sample Collection: Serial blood samples are collected at pre-defined time points before and after drug administration. Urine samples are also collected over specified intervals.

-

Sample Analysis: Plasma and urine concentrations of this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma and urine concentration data. Safety and tolerability are also monitored throughout the study.

Visualizations

The following diagrams illustrate the pharmacokinetic pathway and a typical experimental workflow for its analysis.

Caption: Pharmacokinetic Pathway of this compound.

Caption: Experimental Workflow for Pharmacokinetic Analysis.

References

- 1. A Randomized, Double‐Blind, Placebo‐Controlled, Multiple Dose Escalation Study to Evaluate the Safety and Pharmacokinetics of ELX‐02 in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, Tolerability, and Pharmacokinetics of Single Ascending Doses of ELX-02, a Potential Treatment for Genetic Disorders Caused by Nonsense Mutations, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. szabo-scandic.com [szabo-scandic.com]

- 4. The novel aminoglycoside, ELX-02, permits CTNSW138X translational read-through and restores lysosomal cystine efflux in cystinosis | PLOS One [journals.plos.org]

- 5. medchemexpress.com [medchemexpress.com]

"Exaluren disulfate" binding affinity and kinetics with target proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exaluren disulfate, also known as ELX-02 or NB-124, is an investigational, synthetic, eukaryotic ribosome-selective glycoside (ERSG) under development as a therapeutic agent for genetic diseases caused by nonsense mutations.[1][2][3][4][5][6] As a member of the aminoglycoside class of molecules, its mechanism of action centers on the modulation of ribosomal function to enable the read-through of premature termination codons (PTCs), thereby allowing for the synthesis of full-length, functional proteins.[1][2][6] This technical guide provides an in-depth overview of the binding affinity and kinetics of this compound with its primary target protein, the eukaryotic ribosome.

Core Concepts: Binding Affinity and Kinetics

The efficacy of a drug is intrinsically linked to its interaction with its molecular target. Two key parameters define this interaction:

-

Binding Affinity (Kd): This is a measure of the strength of the binding interaction between a drug and its target. It is represented by the dissociation constant (Kd), where a lower Kd value signifies a higher binding affinity.

-

Binding Kinetics (kon, koff): These parameters describe the rates of the binding process.

-

Association Rate Constant (kon): The rate at which the drug binds to its target.

-

Dissociation Rate Constant (koff): The rate at which the drug-target complex breaks apart.

-

A comprehensive understanding of these parameters is crucial for predicting a drug's potency, duration of action, and overall pharmacological profile.

Target Protein and Binding Site

The primary molecular target of this compound is the eukaryotic ribosome , specifically the A-site within the small ribosomal subunit (SSU) . By binding to this site, this compound induces a conformational change that reduces the fidelity of codon recognition, allowing for the insertion of a near-cognate aminoacyl-tRNA at the site of a premature termination codon. This "read-through" enables the ribosome to continue translation, leading to the production of a full-length protein.

While the eukaryotic ribosome is the primary target, some literature also mentions Collagen IV as a potential target. However, the primary mechanism of action for treating nonsense mutations is through ribosomal interaction.

Binding Affinity and Kinetics of this compound

As of the latest available public information, specific quantitative data for the binding affinity (Kd) and kinetic constants (kon, koff) of this compound with the eukaryotic ribosome have not been disclosed by the manufacturer or in peer-reviewed publications. The available literature describes the binding in qualitative terms, emphasizing its preferential binding and enhanced affinity for the eukaryotic cytoplasmic ribosome compared to prokaryotic and mitochondrial ribosomes. This selectivity is a key design feature aimed at minimizing the off-target effects and toxicity commonly associated with traditional aminoglycosides.

Summary of Binding Characteristics

| Target Protein | Binding Site | Binding Affinity (Kd) | Association Rate (kon) | Dissociation Rate (koff) |

| Eukaryotic Ribosome | A-site of the small subunit | Data not publicly available | Data not publicly available | Data not publicly available |

| Collagen IV | Not specified | Data not publicly available | Data not publicly available | Data not publicly available |

Signaling Pathway

The therapeutic effect of this compound is a direct consequence of its interaction with the ribosomal machinery, leading to the restoration of protein synthesis. The signaling pathway can be conceptualized as a direct intervention in the process of mRNA translation.

References

- 1. eloxxpharma.com [eloxxpharma.com]

- 2. tandfonline.com [tandfonline.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. eloxxpharma.com [eloxxpharma.com]

- 5. eloxxpharma.com [eloxxpharma.com]

- 6. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Toxicological Assessment of Exaluren Disulfate: A Technical Guide

Disclaimer: "Exaluren disulfate" is the name of an investigational drug also known as ELX-02 disulfate.[1][2][3][4] This document synthesizes publicly available information and outlines a standardized framework for the early-stage toxicological assessment of a new chemical entity (NCE) like Exaluren (B607397) disulfate, intended for researchers, scientists, and drug development professionals. The data presented herein is illustrative and based on findings for this compound where available.

Introduction

The early identification of potential toxicities is a critical step in the drug development pipeline.[5][6] Comprehensive toxicological screening minimizes the risk of late-stage failures, which can have significant financial and safety implications.[6][7] This guide details a multi-pronged approach for the initial safety assessment of this compound, an investigational synthetic glycoside being developed for genetic diseases caused by nonsense mutations.[1][3][8] The assessment combines in silico, in vitro, and preliminary in vivo methodologies to build a robust safety profile.

Early-stage safety assessments aim to:

-

Identify potential hazards and target organs of toxicity.[9][10]

-

Establish a preliminary dose-response relationship.[9]

-

Inform the selection of the safest lead candidates for further development.[11]

-

Fulfill regulatory requirements for Investigational New Drug (IND) applications.[10][12][13]

Compound Profile: this compound (ELX-02)

-

Chemical Class: Aminoglycoside analogue, Eukaryotic Ribosome Selective Glycoside (ERSG).[1][8]

-

Therapeutic Indication: Treatment of genetic diseases caused by nonsense mutations, such as cystic fibrosis and cystinosis.[1][14][15][16]

-

Mechanism of Action: Induces read-through of premature termination codons (nonsense mutations), allowing for the production of a full-length, functional protein.[14][17]

Tiered Toxicological Assessment Strategy

An integrated testing strategy provides a comprehensive overview of the compound's safety profile. This typically begins with computational and cell-based assays before moving to more complex systems.

In Silico Assessment (Computational Toxicology)

Before laboratory testing, computational models can predict potential toxicities based on the chemical structure of this compound.

-

Quantitative Structure-Activity Relationship (QSAR): Models are used to predict toxicological endpoints like mutagenicity, carcinogenicity, and skin sensitization based on structural fragments.

-

Read-Across Analysis: Toxicological data from structurally similar aminoglycosides can be used to infer potential hazards.

In Vitro Toxicological Assessment

In vitro assays are fundamental to early safety screening, offering high-throughput capabilities while adhering to the 3Rs principles (Replacement, Reduction, and Refinement of animal testing).[18]

Key In Vitro Assays:

-

Cytotoxicity: Assesses the concentration at which a compound causes cell death.

-

Genotoxicity: Determines if the compound can cause damage to genetic material (DNA).[19]

-

Cardiotoxicity: Primarily focuses on the potential for arrhythmia, often by assessing the hERG ion channel.

-

Hepatotoxicity: Evaluates the potential for drug-induced liver injury (DILI).[20]

-

Metabolic Stability: Determines how quickly the compound is metabolized by liver enzymes.

Data Presentation: Summary of Toxicological Findings

The following tables summarize illustrative data from the proposed in vitro assessment of this compound.

Table 1: In Vitro Cytotoxicity in Human Cell Lines

| Cell Line | Type | Assay | IC₅₀ (µM) | Observations |

|---|---|---|---|---|

| HepG2 | Human Liver Carcinoma | MTS | >1000 | No significant cytotoxicity observed. |

| HEK293 | Human Embryonic Kidney | XTT | >1000 | No significant cytotoxicity observed. |

| HK-2 | Human Proximal Tubule | Cytotoxicity Assay | >900 (400 µg/mL) | No toxic effect was observed at concentrations up to 400 µg/mL.[1][8] |

Table 2: Genotoxicity Profile

| Assay | System | Metabolic Activation | Result | Conclusion |

|---|---|---|---|---|

| Bacterial Reverse Mutation (Ames) | S. typhimurium | With & Without S9 | Negative | Non-mutagenic |

| In Vitro Micronucleus | CHO-K1 Cells | With & Without S9 | Negative | Non-clastogenic |

Table 3: Safety Pharmacology Profile

| Assay | Target | Result (IC₅₀ µM) | % Inhibition @ 10 µM | Conclusion |

|---|---|---|---|---|

| hERG Patch Clamp | KCNH2 ion channel | >30 | <10% | Low risk of QT prolongation. |

| Microsomal Stability (Human) | Liver Microsomes | T½ > 60 min | - | High metabolic stability. |

Experimental Protocols

Protocol: In Vitro Cytotoxicity (MTS Assay)

-

Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., 0.1 to 1000 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours until color development.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction from rat liver).

-

Compound Exposure: Mix the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer.

-

Plating: Pour the mixture onto minimal glucose agar (B569324) plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.

-

Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

Protocol: hERG Patch Clamp Assay

-

Cell Line: Use a stable mammalian cell line (e.g., HEK293) expressing the hERG potassium channel.

-

Electrophysiology: Perform whole-cell patch-clamp recordings at room temperature.

-

Voltage Protocol: Clamp cells at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the hERG tail current.

-

Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound.

-

Data Analysis: Measure the inhibition of the hERG tail current at each concentration relative to the baseline. Calculate the IC₅₀ value.

Visualizations: Workflows and Pathways

Early-Stage Toxicology Workflow

This diagram illustrates the typical decision-making workflow in an early-stage toxicological assessment.

DNA Damage Response Signaling Pathway

This diagram shows a simplified p53-mediated signaling pathway, which is often activated in response to genotoxic stress.

Risk Assessment and Decision Logic

This diagram illustrates the logical framework for making a "Go/No-Go" decision based on integrated toxicological data.

Conclusion and Next Steps

The initial in vitro and in silico assessment of this compound suggests a favorable preliminary safety profile, characterized by low cytotoxicity and a lack of genotoxic potential. Publicly available data indicates the compound does not exhibit overt renal toxicity in animal models.[1][8]

Based on these findings, the recommended next steps would include:

-

Expanded In Vitro Profiling: Further investigation into specific transporter interactions (e.g., P-gp, BCRP) and a broader panel of CYP450 enzyme inhibition.

-

Preliminary In Vivo Studies: Dose-range finding and maximum tolerated dose (MTD) studies in two relevant species (one rodent, one non-rodent) are necessary to understand the compound's behavior in a whole organism and to establish a safe starting dose for further studies.[12] These studies are essential components of an IND-enabling program.[13][21]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. miltenyibiotec.com [miltenyibiotec.com]

- 6. researchgate.net [researchgate.net]

- 7. Advancements in Early Toxicity Testing [Podcast] | Molecular Devices [fr.moleculardevices.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. hoeford.com [hoeford.com]

- 10. IND & NDA Submissions: Non-Clinical Toxicology Guide [auxochromofours.com]

- 11. labcorp.com [labcorp.com]

- 12. syngeneintl.com [syngeneintl.com]

- 13. allucent.com [allucent.com]

- 14. Exaluren - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. Exaluren - Eloxx Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 16. exaluren (ELX-02) News - LARVOL Sigma [sigma.larvol.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. labcorp.com [labcorp.com]

- 19. Is In Vitro Toxicology Testing the Future of Safer Drug Development? [marketsandmarkets.com]

- 20. news-medical.net [news-medical.net]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Exaluren Disulfate in Small Animal Models

Introduction

Exaluren disulfate, also known as ELX-02, is an investigational small molecule drug being developed for the treatment of genetic diseases caused by nonsense mutations.[1][2][3] It is a synthetic eukaryotic ribosome selective glycoside (ERSG) that enables the cellular machinery to read through premature stop codons in messenger RNA (mRNA), leading to the production of a full-length, functional protein.[4][5] Current research focuses on its therapeutic potential in genetic disorders such as cystic fibrosis and cystinosis.[2][6][7]

It is important to note that based on available scientific literature, this compound is a therapeutic agent and not an in vivo imaging agent. The following application notes and protocols are therefore focused on its use as a potential treatment in small animal models of genetic diseases.

Mechanism of Action

This compound functions by interacting with the ribosome during protein synthesis. In the presence of a nonsense mutation, which introduces a premature termination codon (PTC) in the mRNA sequence, the ribosome would typically halt translation, resulting in a truncated, non-functional protein. This compound binds to the ribosome and induces a conformational change that allows a near-cognate transfer RNA (tRNA) to be incorporated at the site of the PTC. This "read-through" of the premature stop signal allows for the synthesis of a full-length protein.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and biodistribution data of this compound in small animal models.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Single Dose (10 mg/kg SC) | Repeated Dose (10 mg/kg SC, twice weekly for 21 days) |

| Tmax (h) | 0.25 | 0.25 |

| T1/2 (h) | 0.5 | Not Reported |

Data sourced from studies on this compound administration in mice.[1][3]

Table 2: Tissue Distribution of this compound in a Nonsense Mutant Mouse Model

| Tissue | Relative Accumulation |

| Kidney | Highest |

| Spleen | High |

| Liver | Moderate |

| Lung | Low |

| Heart | Low |

| Cochlea | Low |

| Brain | Low |

Biodistribution was assessed in a CtnsY226X nonsense mutant mouse model.[1][3]

Experimental Protocol: In Vivo Efficacy of this compound in a Mouse Model of Cystinosis

This protocol outlines a study to evaluate the efficacy of this compound in reducing renal cystine accumulation in a CtnsY226X nonsense mutant mouse model.

1. Animal Model

-

Species: Mouse

-

Strain: CtnsY226X nonsense mutant mice and wild-type littermates as controls.

-

Age: 8-10 weeks

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Materials and Reagents

-

This compound (ELX-02 disulfate)

-

Sterile saline for injection (0.9% NaCl)

-

Syringes and needles (28-30 gauge)

-

Animal scale

-

Anesthesia (e.g., isoflurane)

-

Materials for tissue collection and processing

3. Drug Preparation

-

Dissolve this compound in sterile saline to a final concentration of 2 mg/mL.

-

Ensure the solution is clear and free of particulates before administration.

-

Prepare fresh on the day of injection.

4. Experimental Design and Procedure

-

Groups:

-

Group 1: CtnsY226X mice treated with vehicle (saline)

-

Group 2: CtnsY226X mice treated with this compound (10 mg/kg)

-

Group 3: Wild-type mice treated with vehicle (saline)

-

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

-

Dosing Regimen:

-

Monitoring: Monitor the animals daily for any signs of distress or adverse reactions. Record body weights twice weekly.

-

Endpoint and Sample Collection:

-

At the end of the 3-week treatment period, euthanize the mice.

-

Collect blood via cardiac puncture for plasma analysis.

-

Perfuse the animals with saline and harvest kidneys and other relevant tissues (spleen, liver).

-

One kidney should be flash-frozen in liquid nitrogen for cystine measurement, and the other fixed in formalin for histological analysis.

-

5. Endpoint Analysis

-

Renal Cystine Levels: Quantify cystine levels in the kidney homogenates using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Histology: Perform hematoxylin (B73222) and eosin (B541160) (H&E) staining on the fixed kidney sections to assess any changes in renal morphology and potential toxicity.

-

Toxicity Assessment: Analyze plasma samples for markers of renal toxicity (e.g., BUN, creatinine).

Experimental Workflow

Safety and Toxicity

In preclinical studies using mouse models, this compound has been shown to accumulate in the kidney tissue without causing overt renal toxicity at therapeutic doses.[1][3] In cell-based assays, concentrations between 100-400 μg/mL were not found to be toxic.[1][3] A Phase 1 study in healthy volunteers with single ascending doses also showed an acceptable safety profile.[5] As with any investigational drug, careful monitoring for adverse effects is crucial in all animal studies.

This compound is a promising therapeutic candidate for genetic diseases caused by nonsense mutations. The protocols and data presented here provide a framework for conducting preclinical efficacy and pharmacokinetic studies in small animal models. While not an imaging agent, its mechanism of action and therapeutic potential make it a significant subject of investigation in the field of drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Exaluren - Eloxx Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Randomized, Double‐Blind, Placebo‐Controlled, Multiple Dose Escalation Study to Evaluate the Safety and Pharmacokinetics of ELX‐02 in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exaluren - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

Application Notes and Protocols: Utilizing Exaluren Disulfate for Functional Read-through of Nonsense Mutations in Gene Expression Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exaluren disulfate, also known as ELX-02, is an investigational synthetic aminoglycoside analog designed to address genetic diseases caused by nonsense mutations.[1][2][3][4][5] These mutations introduce a premature termination codon (PTC) within the messenger RNA (mRNA), leading to the production of a truncated, non-functional protein. This compound selectively interacts with the eukaryotic ribosome, enabling it to "read through" the PTC and synthesize a full-length, functional protein.[6] While not a direct tool for real-time tracking of gene expression dynamics, this compound can be effectively used in conjunction with reporter gene assays to quantify its own therapeutic efficacy and to study the downstream effects of restoring protein function.

This document provides detailed protocols for utilizing this compound in cell-based assays to assess its read-through efficiency, focusing on the use of a luciferase reporter system.

Mechanism of Action: Nonsense Mutation Read-through

Nonsense mutations halt protein synthesis by signaling for the release of the nascent polypeptide chain. This compound binds to the ribosomal decoding center, reducing its sensitivity to the PTC. This allows for the incorporation of a near-cognate aminoacyl-tRNA at the PTC site, permitting translation to continue to the normal stop codon. The result is the production of a full-length protein.

References

- 1. Exaluren - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Exaluren (disulfate) - MedChem Express [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Exaluren Disulfate in Cell Viability and Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exaluren disulfate (also known as ELX-02) is an investigational, synthetic, small molecule designed as a eukaryotic ribosome selective glycoside (ERSG).[1] Its primary mechanism of action is to enable the read-through of premature termination codons (PTCs) that arise from nonsense mutations.[2][3] These mutations lead to the production of truncated, non-functional proteins, and this compound facilitates the ribosome's ability to bypass these PTCs, resulting in the synthesis of full-length, functional proteins.[2][3] This makes it a promising therapeutic candidate for a variety of genetic diseases caused by nonsense mutations, such as cystic fibrosis and Duchenne muscular dystrophy.[3][4]

These application notes provide detailed protocols for assessing the cytotoxicity and effects on cell viability of this compound in mammalian cell culture. The provided methodologies are based on standard colorimetric and fluorometric assays widely used in cellular biology and drug discovery.

Mechanism of Action: Nonsense Mutation Read-Through